N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidinyloxy backbone and dichlorophenyl substituent. The compound’s design integrates a pyrimidine ring (substituted with methyl and methylphenyl groups) linked via an oxygen bridge to an acetamide moiety, which is further substituted with a 2,5-dichlorophenyl group. Such substitutions are known to influence lipophilicity, electronic properties, and bioactivity .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-12-3-5-14(6-4-12)20-23-13(2)9-19(25-20)27-11-18(26)24-17-10-15(21)7-8-16(17)22/h3-10H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGICNVODRIRTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has shown significant inhibition of COX-2 enzyme activity, which is crucial in the inflammatory process. In vitro studies reported an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug .
- Anticancer Potential : Preliminary studies suggest cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Antimicrobial Effects : The compound demonstrated notable activity against a range of bacterial strains, indicating potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- COX Inhibition : By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, thereby alleviating inflammation.
- Apoptosis Induction : Studies have shown that it triggers apoptotic pathways in cancer cells, leading to decreased viability.
- Antimicrobial Mechanism : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their differences are summarized below:
Key Observations
Bridge Heteroatom (O vs. S): The target compound’s oxygen bridge contrasts with the sulfur bridge in ’s analog. Sulfur-containing analogs exhibit higher melting points (e.g., 230°C for the thiopyrimidinyl compound vs. 202–203°C for thienopyrimidine ), likely due to stronger van der Waals interactions in thioethers.
Aromatic Substituents :
- The 2,5-dichlorophenyl group in the target compound increases lipophilicity compared to 2,3-dichlorophenyl () or 4-fluorophenyl (). Chlorine’s electron-withdrawing nature may enhance stability and bioactivity in pesticidal or pharmaceutical contexts .
Heterocyclic Core: Pyrimidine (target) vs. The target’s pyrimidine core with methylphenyl substituents may improve steric fit in enzyme active sites .
Biological Implications :
- Analogs in and suggest dichlorophenyl and pyrimidinyl groups are associated with pesticidal or antimicrobial activity. The target’s dichlorophenyl group may enhance toxicity toward pests, while methylphenyl pyrimidine could modulate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
